molecular formula C15H12F4N4O B2910447 3-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-4-carboxamide CAS No. 2415487-51-1

3-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-4-carboxamide

Cat. No.: B2910447
CAS No.: 2415487-51-1
M. Wt: 340.282
InChI Key: AIEWHDIVJXDKNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an azetidine ring, and trifluoromethyl groups . These groups are common in many pharmaceutical and agrochemical compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, trifluoromethylpyridines can generally be synthesized through methods involving an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the azetidine and pyridine rings. The trifluoromethyl groups could add to the complexity of the structure .


Chemical Reactions Analysis

Trifluoromethylpyridines are often used as intermediates in the synthesis of other compounds. They can undergo various chemical reactions, including amination reactions .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Trifluoromethylpyridines are often used in pharmaceuticals and agrochemicals, where they can interact with biological systems in various ways .

Future Directions

Trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries. It’s expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

3-fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N4O/c16-12-6-20-3-2-11(12)14(24)22-10-7-23(8-10)13-5-9(1-4-21-13)15(17,18)19/h1-6,10H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEWHDIVJXDKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)NC(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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